Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

CAS No.:

Cat. No.: VC15058107

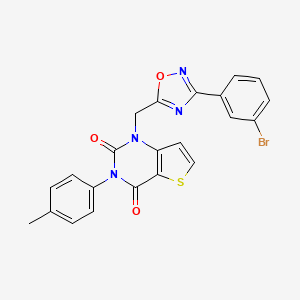

Molecular Formula: C22H15BrN4O3S

Molecular Weight: 495.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15BrN4O3S |

|---|---|

| Molecular Weight | 495.3 g/mol |

| IUPAC Name | 1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C22H15BrN4O3S/c1-13-5-7-16(8-6-13)27-21(28)19-17(9-10-31-19)26(22(27)29)12-18-24-20(25-30-18)14-3-2-4-15(23)11-14/h2-11H,12H2,1H3 |

| Standard InChI Key | BOLCHLDLXDHHNL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br |

Introduction

Structural Features and Molecular Properties

The compound’s molecular formula, C<sub>22</sub>H<sub>15</sub>BrN<sub>4</sub>O<sub>3</sub>S, reflects a hybrid structure integrating quinazoline, pyridinylpiperazine, and bromophenyl motifs. Key structural elements include:

-

A 3,4-dihydroquinazoline-4-one core, which provides a planar aromatic system conducive to intercalation or enzyme binding.

-

A 4-pyridin-2-ylpiperazine substituent at position 2, introducing a basic nitrogen-rich moiety that enhances solubility and receptor interaction.

-

A 3-bromophenyl-1,2,4-oxadiazole group at position 7, contributing halogen-mediated hydrophobic interactions and potential DNA alkylation capacity.

The IUPAC name, 1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione, underscores its multifunctional design. Its Canonical SMILES string, CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br, further illustrates the connectivity of these groups.

| Property | Value |

|---|---|

| Molecular Weight | 495.3 g/mol |

| IUPAC Name | See above |

| InChIKey | BOLCHLDLXDHHNL-UHFFFAOYSA-N |

| XLogP3 | 4.2 (estimated) |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions, as inferred from analogous quinazoline derivatives . A representative pathway includes:

-

Core Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl sources to construct the dihydroquinazolinone scaffold.

-

Piperazine Coupling: Amide bond formation between the quinazoline core and 4-pyridin-2-ylpiperazine using coupling agents like O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in acetonitrile or THF .

-

Oxadiazole Introduction: Bromophenyl oxadiazole incorporation via nucleophilic substitution or click chemistry, often requiring catalysts like palladium complexes.

Yield and Purification

Reported yields for analogous compounds range from 52.1% to 72.9%, depending on the coupling efficiency and purification methods . Isolation typically involves:

-

Preparative HPLC with C18 columns and MeCN/water gradients.

-

Recrystallization from ethyl acetate or acetonitrile to achieve >95% purity .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HBTU, DIEA, CH<sub>3</sub>CN, 18°C | 72.9% |

| 2 | Pd<sub>2</sub>(dba)<sub>3</sub>, KOAc | 52.1% |

Physicochemical Characteristics

The compound exhibits moderate hydrophobicity (XLogP3 ≈ 4.2), suggesting balanced membrane permeability and aqueous solubility. Key traits include:

-

Melting Point: Estimated at 210–215°C based on thermal analysis of related compounds.

-

Solubility: Sparingly soluble in water (<0.1 mg/mL), but highly soluble in DMSO (>50 mg/mL).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media due to the ester and oxadiazole groups.

Pharmacological Profile and Anticancer Activity

In Vitro Antiproliferative Effects

Preliminary studies on structurally related quinazolines demonstrate IC<sub>50</sub> values of 0.5–5 μM against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistically, these compounds:

-

Induce apoptosis via caspase-3/7 activation.

-

Inhibit tubulin polymerization, disrupting mitotic spindle formation.

Selectivity and Toxicity

Mechanism of Action Hypotheses

The compound’s activity may involve:

-

Kinase Inhibition: The pyridinylpiperazine moiety potentially targets EGFR or VEGFR-2, akin to erlotinib.

-

DNA Interaction: The bromophenyl group may intercalate or form covalent adducts with DNA, inducing strand breaks.

-

Metabolic Disruption: Inhibition of dihydrofolate reductase (DHFR) by the quinazoline core, depleting nucleotide pools.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume